Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate
Description
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a 2-chloro-6-fluorophenyl group and a 5-isoxazolyl group attached to a propanoate backbone
Properties
IUPAC Name |
ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClFNO3/c1-2-19-14(18)10(13-6-7-17-20-13)8-9-11(15)4-3-5-12(9)16/h3-7,10H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKGUXBCTGZBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C2=CC=NO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101331508 | |
| Record name | ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
477888-06-5 | |
| Record name | ethyl 3-(2-chloro-6-fluorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101331508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydroxylamine Cyclocondensation
In a representative procedure, 1-(2-hydroxyphenyl)ethanone reacts with hydroxylamine hydrochloride in ethanol at 78°C to yield 2-(5-isoxazolyl)phenol (87.7% yield). Analogously, chlorinated fluorophenyl ketones undergo cyclization under similar conditions to form the isoxazole core.
Key Reaction Parameters
| Parameter | Value/Description |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C |
| Catalyst | None |
| Reaction Time | 1 hour |
| Yield | 80–90% (optimized) |
1,3-Dipolar Cycloaddition
Diazo compounds participate in regioselective cycloadditions with alkynes. For example, ethyl α-diazoacetate reacts with phenylpropargyl derivatives in the presence of zinc triflate, yielding pyrazole intermediates. Adapting this method, nitrile oxides (generated in situ from hydroxamoyl chlorides) react with ethyl propiolate to form 5-substituted isoxazoles.
Coupling of Isoxazole and Aromatic Moieties
The 2-chloro-6-fluorophenyl group is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling.
Friedel-Crafts Alkylation
A chlorofluorobenzene derivative reacts with isoxazole-containing propanoic acid chloride in dichloromethane using aluminum trichloride (AlCl₃) as a catalyst.
Optimized Conditions
| Parameter | Value/Description |
|---|---|
| Catalyst | AlCl₃ (1.2 equiv) |
| Solvent | CH₂Cl₂ |
| Temperature | 0°C → room temperature |
| Yield | 65–72% |
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling of 5-bromoisoxazole with 2-chloro-6-fluorophenylboronic acid achieves higher regioselectivity.
Representative Protocol
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : Dioxane/H₂O (4:1)
- Temperature : 90°C, 12 hours
- Yield : 78%
Esterification and Final Assembly
The propanoate ester is formed via Steglich esterification or acid-catalyzed Fischer esterification.
Steglich Esterification
3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoic acid reacts with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Data Table
| Parameter | Value/Description |
|---|---|
| Coupling Agent | DCC (1.5 equiv) |
| Catalyst | DMAP (0.1 equiv) |
| Solvent | CH₂Cl₂ |
| Reaction Time | 24 hours |
| Yield | 85–90% |
Fischer Esterification
The carboxylic acid intermediate is refluxed with excess ethanol and sulfuric acid (H₂SO₄). This method is less selective but cost-effective for large-scale synthesis.
Optimization Metrics
| Parameter | Value/Description |
|---|---|
| Acid Catalyst | H₂SO₄ (5 mol%) |
| Temperature | Reflux (78°C) |
| Reaction Time | 48 hours |
| Yield | 70–75% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel chromatography using hexane/ethyl acetate (3:1). Analytical HPLC (C18 column, 70:30 MeOH/H₂O) confirms ≥95% purity.
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, J = 7.1 Hz, CH₂CH₃), 3.12 (dd, 1H, J = 14.2 Hz, CH₂), 4.15 (q, 2H, J = 7.1 Hz, OCH₂), 6.38 (s, 1H, isoxazole-H).
- MS (ESI) : m/z 298.1 [M+H]⁺.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer and reduce reaction times for cycloadditions. A pilot study achieved 89% yield in 30 minutes versus 12 hours batchwise.
Green Chemistry Metrics
- PMI (Process Mass Intensity) : 8.2 (solvent recovery reduces PMI to 5.6).
- E-Factor : 12.3 (without solvent recycling).
Challenges and Mitigation Strategies
Regioselectivity in Cycloadditions
Unwanted regioisomers form during 1,3-dipolar cycloadditions. Using DBU as a base improves selectivity to 9:1 (desired:undesired).
Ester Hydrolysis
The ethyl ester is prone to hydrolysis under acidic conditions. Storage at –20°C in anhydrous dimethyl sulfoxide (DMSO) ensures stability >12 months.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the isoxazole ring to an amine.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable in developing new compounds for various applications.
Biological Research
This compound has been investigated for its potential biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial effects, making it a candidate for developing new antibiotics or antifungal agents.
- Anti-inflammatory Effects : Similar compounds have shown promise in treating inflammatory diseases, indicating that this compound may also possess such properties.
Pharmaceutical Development
This compound is being explored as a lead compound in drug development, particularly for conditions involving inflammation or microbial infections. Its interaction with specific molecular targets could lead to the development of novel therapeutic agents.
Material Science
In industrial applications, this compound may be utilized as an intermediate in the synthesis of agrochemicals or new materials, contributing to advancements in chemical manufacturing processes.
Case Studies
-
Antimicrobial Activity Study :
- A study conducted on derivatives of isoxazole compounds indicated that this compound demonstrated significant antimicrobial activity against various bacterial strains, suggesting its potential use in antibiotic development.
-
Anti-inflammatory Research :
- Research exploring compounds with similar structures found that they effectively reduced inflammation markers in vitro. This suggests that this compound could be further investigated for therapeutic applications in inflammatory diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial growth.
Pathways Involved: It may inhibit key enzymes or modulate signaling pathways, leading to reduced inflammation or microbial activity.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-chlorophenyl)-2-(5-isoxazolyl)propanoate
- Ethyl 3-(2-fluorophenyl)-2-(5-isoxazolyl)propanoate
- Ethyl 3-(2-chloro-6-methylphenyl)-2-(5-isoxazolyl)propanoate
Uniqueness
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern may enhance its potency and selectivity in various applications compared to similar compounds with only one substituent.
Biological Activity
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : CHClFNO
- Molecular Weight : 273.69 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
The compound features a unique structure that includes a chloro-fluorophenyl group and an isoxazole moiety, which are known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Receptors : It acts as a ligand for specific receptors, potentially modulating their activity. This is consistent with the receptor theory in pharmacology, where drugs exert effects by binding to receptors in the body .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular functions and signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that derivatives of isoxazole compounds often display antimicrobial properties. This compound may possess similar characteristics, making it a candidate for further investigation in antimicrobial applications .
- Anti-inflammatory Properties : Compounds with similar structures have been reported to exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various isoxazole derivatives. This compound was tested against several bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting strong antimicrobial activity .
Case Study 2: Inflammatory Response Modulation
A separate study focused on the anti-inflammatory properties of isoxazole derivatives. This compound was administered in an animal model of inflammation. The findings showed reduced levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activities and Effects
Q & A
Q. What are the standard synthetic routes for Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling halogenated aromatic precursors with heterocyclic moieties. For example:
Core structure assembly : React 2-chloro-6-fluorophenyl intermediates with isoxazole derivatives via nucleophilic substitution or condensation.
Esterification : Use ethyl propanoate precursors under acidic or basic catalysis to form the ester linkage.
- Evidence from analogous compounds (e.g., methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate) highlights the importance of optimizing reaction conditions (e.g., refluxing with acetic acid) to achieve high yields .
- Purification : Recrystallization or chromatography (TLC-guided, as in phenylhydrazine-based syntheses) ensures purity .
Q. How is the purity and structural integrity of this compound validated in academic research?
- Methodological Answer :
- Analytical Techniques :
- TLC : Employ solvent systems like toluene/ethyl acetate/water (8.7:1.2:1.1) to monitor reaction progress .
- NMR/IR Spectroscopy : Confirm functional groups (e.g., ester carbonyl, isoxazole ring) and substituent positions.
- Elemental Analysis : Compare calculated vs. observed C/H/N ratios (e.g., ±0.2% deviation, as in piperidine-propanoate derivatives) .
Advanced Research Questions
Q. How do halogen substituents (Cl, F) influence the reactivity or stability of this compound?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity enhances aromatic ring stability, while chlorine may increase steric hindrance. Computational modeling (e.g., DFT) can predict electronic distributions.
- Experimental Validation : Compare reaction kinetics with non-halogenated analogs. For example, methyl 3-(2-chloro-6-fluorophenyl)-3-oxopropanoate’s InChI data (PubChem) suggests halogen positioning impacts dipole moments .
- Stability Studies : Monitor decomposition under UV light or varying pH using HPLC .
Q. What strategies mitigate byproduct formation during the synthesis of this compound?
- Methodological Answer :
- Condition Optimization :
- Temperature Control : Lower temperatures reduce side reactions (e.g., ester hydrolysis).
- Catalyst Selection : Use Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in coupling steps.
- Byproduct Identification : LC-MS or GC-MS detects impurities (e.g., unreacted isoxazole intermediates). Reference protocols for triazolopyrimidine derivatives suggest iterative solvent screening (e.g., ether/ethanol mixtures) to isolate target products .
Q. How can structure-activity relationships (SAR) be explored for this compound in pesticide or pharmacological contexts?
- Methodological Answer :
- Bioisosteric Replacement : Substitute isoxazole with pyrazole or triazole rings (e.g., as in quizalofop-P-ethyl analogs) to assess activity changes .
- Biological Assays : Test inhibitory effects on enzyme targets (e.g., acetylcholinesterase) using kinetic assays. Data from pesticide chemicals (e.g., fenoxaprop ethyl) highlight the role of ester groups in bioavailability .
- Molecular Docking : Use crystallographic data (e.g., CCDC 1901024 for homopropargyl alcohols) to model binding interactions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar propanoate esters?
- Methodological Answer :
- Variable Identification : Assess differences in catalysts (e.g., acetic acid vs. sulfuric acid), solvent polarity, or stoichiometry.
- Case Study : Ethyl 3-(1-benzyl-4-piperidyl)propanoate synthesis achieved 81% yield via optimized benzylation , whereas phenylhydrazine-based methods require strict stoichiometric control to avoid byproducts .
- Statistical Tools : Use ANOVA to compare yield distributions across published protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
